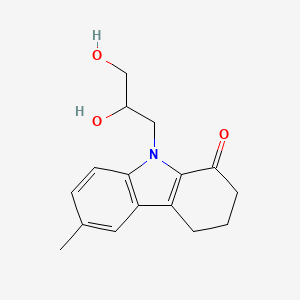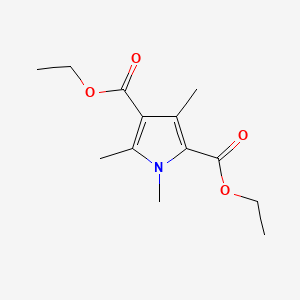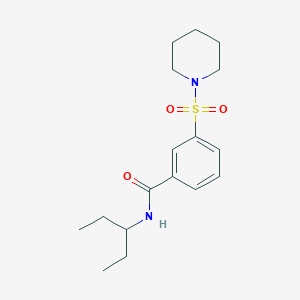
9-(2,3-dihydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,3-dihydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as DT-010, is a novel compound that has attracted attention in the scientific community due to its potential therapeutic applications. DT-010 is a synthetic derivative of carbazole, a natural product found in many plants, and has been shown to possess a range of biological activities.
Mécanisme D'action
9-(2,3-dihydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2, which are involved in the inflammatory response. This compound also scavenges free radicals and protects against oxidative stress, which is implicated in many diseases. In addition, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of reactive oxygen species (ROS) and lipid peroxidation. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
9-(2,3-dihydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to be non-toxic and well-tolerated in animal studies. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be considered.
Orientations Futures
There are several future directions for research on 9-(2,3-dihydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models of disease. Another area of interest is its potential as an anti-cancer agent. This compound has been shown to inhibit cancer cell proliferation and induce apoptosis, and further studies are needed to determine its potential as a cancer treatment. Finally, this compound's anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of other inflammatory diseases, such as arthritis and cardiovascular disease.
Méthodes De Synthèse
9-(2,3-dihydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the conversion of 4-bromo-2-methylphenol to the corresponding nitro compound, which is then reduced to the amine using palladium catalyst. The amine is then reacted with an aldehyde to form the desired product.
Applications De Recherche Scientifique
9-(2,3-dihydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been investigated for its potential therapeutic applications in various areas of research. Studies have shown that this compound has anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-5-6-14-13(7-10)12-3-2-4-15(20)16(12)17(14)8-11(19)9-18/h5-7,11,18-19H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPJGUUNRWULQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-4-piperidinamine](/img/structure/B4965775.png)
![3-(4-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4965780.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)

![4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)
![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)


![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)
![9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)
![N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4965880.png)